Acidity vs. Acetic Acid
But-3-ynoic acid (the protonated form of but-3-ynoate) possesses a predicted pKa of 3.62 ± 0.10 and a calculated pKa of 3.91 [1], compared with the well-established pKa of acetic acid at 4.76 [2]. This represents a ΔpKa of approximately 0.85–1.14 units, corresponding to roughly a 7- to 14-fold enhancement in acid strength. The increased acidity arises from the electron-withdrawing inductive effect of the terminal alkyne transmitted through the methylene spacer. This property directly affects the ionization state at physiological pH: but-3-ynoate exists predominantly as the anion at pH 7.4, whereas acetic acid is only partially ionized under the same conditions.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.62 ± 0.10 (predicted) ; pKa = 3.91 (calculated) [1] |
| Comparator Or Baseline | Acetic acid: pKa = 4.76 (established literature value) [2] |
| Quantified Difference | ΔpKa ≈ 0.85 (using pKa 3.91 vs. 4.76) to 1.14 (using pKa 3.62 vs. 4.76); ~7–14-fold stronger acid |
| Conditions | Predicted/calculated values (aqueous, 25 °C); acetic acid pKa from standard reference data |
Why This Matters
The 7–14-fold difference in acid strength governs solubility, salt formation, and the ionization state in biological media—affecting bioavailability and formulation strategy in drug discovery programs using but-3-ynoate-derived intermediates.
- [1] ChemBase. But-3-ynoic acid (ChemBase ID 309011). Acid pKa = 3.9144595. http://www.chembase.cn View Source
- [2] ACS Publications. pKa of acetic acid (4.76). In: Chemistry LibreTexts. 7.12: Relationship between Ka, Kb, pKa, and pKb. https://chem.libretexts.org View Source
